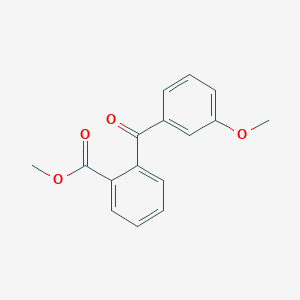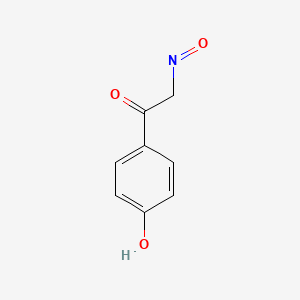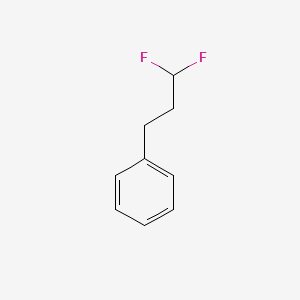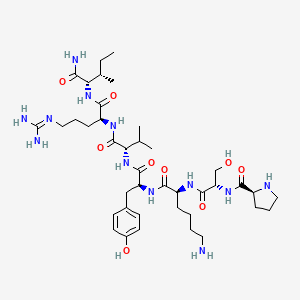
4-(4-Chlorobenzoyl)phenyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzoyl)phenyl octadecanoate is a chemical compound with the molecular formula C31H43ClO3 . It is an ester, which is a type of organic compound formed by the reaction between an acid and an alcohol, with the elimination of water. This compound features a chlorobenzoyl group attached to a phenyl ring, which is further connected to an octadecanoate chain.
Métodos De Preparación
The synthesis of 4-(4-Chlorobenzoyl)phenyl octadecanoate typically involves esterification reactions. One common method is the reaction between 4-(4-chlorobenzoyl)phenol and octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .
Análisis De Reacciones Químicas
As an ester, 4-(4-Chlorobenzoyl)phenyl octadecanoate can undergo several types of chemical reactions:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-(4-chlorobenzoyl)phenol and octadecanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
4-(4-Chlorobenzoyl)phenyl octadecanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and the role of esters in biological systems.
Medicine: It may serve as a model compound for studying the pharmacokinetics and pharmacodynamics of ester-containing drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorobenzoyl)phenyl octadecanoate involves its interaction with biological molecules through its ester and chlorobenzoyl functional groups. The ester group can be hydrolyzed by esterases, releasing the active components, 4-(4-chlorobenzoyl)phenol and octadecanoic acid. These components can then interact with various molecular targets, such as enzymes and receptors, to exert their biological effects .
Comparación Con Compuestos Similares
4-(4-Chlorobenzoyl)phenyl octadecanoate can be compared with other esters and chlorobenzoyl-containing compounds:
Ethyl benzoate: Similar ester structure but with a benzoate group instead of an octadecanoate chain.
Methyl acetate: A simpler ester with a shorter alkyl chain.
4-(4-Chlorobenzoyl)phenol: Lacks the octadecanoate chain, making it less hydrophobic and more reactive in substitution reactions.
These comparisons highlight the unique properties of this compound, such as its long hydrophobic chain and the presence of a reactive chlorobenzoyl group.
Propiedades
Número CAS |
142857-26-9 |
|---|---|
Fórmula molecular |
C31H43ClO3 |
Peso molecular |
499.1 g/mol |
Nombre IUPAC |
[4-(4-chlorobenzoyl)phenyl] octadecanoate |
InChI |
InChI=1S/C31H43ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(33)35-29-24-20-27(21-25-29)31(34)26-18-22-28(32)23-19-26/h18-25H,2-17H2,1H3 |
Clave InChI |
CYXFLKXWGSARNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)







